molecular formula C9H11N3O3 B12899319 3-Ethyl-5,7-dimethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 65183-73-5

3-Ethyl-5,7-dimethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Cat. No.: B12899319
CAS No.: 65183-73-5
M. Wt: 209.20 g/mol
InChI Key: LNJAXYABVMXDKN-UHFFFAOYSA-N
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Description

3-Ethyl-5,7-dimethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound featuring a fused oxazole-pyrimidine-dione scaffold. Its structure includes an ethyl group at position 3 and methyl groups at positions 5 and 6. This compound belongs to a class of molecules studied for their biological activities, particularly as kinase inhibitors targeting fibroblast growth factor receptor 1 (FGFR1) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5,7-dimethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethyl-5,7-dimethylisoxazole with a suitable pyrimidine derivative under acidic or basic conditions to facilitate ring closure and formation of the fused heterocycle .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5,7-dimethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

3-Ethyl-5,7-dimethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-5,7-dimethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function and signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of fused pyrimidine-diones are highly dependent on the heterocyclic core (oxazole, triazole, pyrazole) and substituent positions. Below is a comparative analysis with key analogues:

Compound Name Core Structure Substituents Key Properties/Activities References
3-Ethyl-5,7-dimethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione Oxazolo[3,4-d]pyrimidine 3-Ethyl, 5,7-dimethyl FGFR1 inhibition; antitumor activity against H460, B16F10, and A549 cell lines
5,7-Dimethyl-3-phenylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (CAS 5738-92-1) Isoxazolo[3,4-d]pyrimidine 3-Phenyl, 5,7-dimethyl Structural analogue with potential kinase inhibition (exact activity unspecified)
4,6-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (8-azatheophylline) Triazolo[4,5-d]pyrimidine 4,6-dimethyl Undergoes thionation to form thiadiazolo derivatives; reactivity influenced by methyl substituents
3-Dimethylamino-5,7-dimethylpyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione Pyrazolo[3,4-d]pyrimidine 3-Dimethylamino, 5,7-dimethyl Synthesized via N,N-dimethyldichloroiminium chloride-mediated cyclization; biological activity not specified
1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (Oxypurinol) Pyrazolo[3,4-d]pyrimidine Unsubstituted Xanthine oxidase inhibitor; used in gout treatment
5-(4-Chloro-2-fluoro-5-(prop-2-yn-1-yloxy)phenyl)-1,7-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione Pyrazolo[3,4-d]pyrimidine 1,7-dimethyl, substituted phenyl Herbicidal activity

Key Structural Determinants of Activity

  • Heterocyclic Core :
    • Oxazolo cores exhibit kinase inhibition, likely due to hydrogen-bonding interactions with the oxazole oxygen.
    • Pyrazolo and triazolo cores are associated with diverse activities (e.g., xanthine oxidase inhibition, herbicidal effects) depending on substituents .
  • Substituent Position :
    • Methyl groups at positions 5 and 7 (common in oxazolo derivatives) enhance steric complementarity with FGFR1.
    • Aromatic substituents (e.g., phenyl) at position 3 may alter selectivity toward other targets .

Biological Activity

3-Ethyl-5,7-dimethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its antitumor properties and mechanisms of action.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C10H12N4O2\text{C}_{10}\text{H}_{12}\text{N}_4\text{O}_2

This structure features a pyrimidine core fused with an oxazole ring, which is significant for its biological activity.

Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit notable antitumor effects. A study evaluated several derivatives for their ability to inhibit fibroblast growth factor receptor 1 (FGFR1), an important target in cancer therapy. The compound N5g was identified as particularly potent with the following characteristics:

  • FGFR1 Inhibition : 37.4% inhibition at 1.0 μM concentration.
  • IC50 Values :
    • H460 cell line: 5.472 μM
    • B16F10 cell line: 4.260 μM
    • A549 cell line: 5.837 μM

These results indicate that the compound has significant cytotoxic effects against various cancer cell lines and may serve as a lead compound for further development in FGFR1-mediated cancers .

CompoundCell LineIC50 (μM)
N5gH4605.472
N5gB16F104.260
N5gA5495.837

The biological activity of this compound is attributed to its ability to inhibit specific kinases involved in cancer proliferation. Structure-activity relationship (SAR) studies suggest that modifications to the side chains can enhance potency and selectivity against cancer cells . The presence of heteroatoms in the side chain appears to contribute positively to the biological activity.

Study on Antitumor Efficacy

A detailed study focused on the synthesis and biological evaluation of various oxazolo[3,4-d]pyrimidine derivatives revealed that structural modifications could significantly affect their cytotoxicity. The most effective compounds were those with rigid structures and additional heteroatoms .

Comparison with Standard Treatments

In comparative analyses against standard chemotherapeutics like SU5402, several derivatives showed enhanced efficacy in inhibiting tumor growth in vitro. This positions them as promising candidates for further preclinical studies .

Properties

CAS No.

65183-73-5

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

3-ethyl-5,7-dimethyl-[1,2]oxazolo[3,4-d]pyrimidine-4,6-dione

InChI

InChI=1S/C9H11N3O3/c1-4-5-6-7(10-15-5)11(2)9(14)12(3)8(6)13/h4H2,1-3H3

InChI Key

LNJAXYABVMXDKN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=NO1)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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